molecular formula C10H10N2OS B2695613 N-(6-methyl-1,3-benzothiazol-2-yl)acetamide CAS No. 20600-51-5

N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2695613
CAS No.: 20600-51-5
M. Wt: 206.26
InChI Key: FWBAMNNPZLPNPV-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a high-purity chemical compound serving as a versatile scaffold in medicinal chemistry and drug discovery research. It belongs to the benzothiazole class of heterocycles, which are recognized as privileged structures due to their wide spectrum of pharmacological activities . This compound is particularly valuable as a synthetic intermediate or precursor for developing novel therapeutic agents. The core research applications of this compound are in antimicrobial and anticancer investigations. Recent studies highlight that benzothiazole acetamide derivatives exhibit significant antibacterial potential against various Gram-positive and Gram-negative bacterial strains . Furthermore, structural analogs of N-(benzothiazol-2-yl)acetamide are utilized in the synthesis of Pd(II) and Pt(II) complexes, which have demonstrated promising in vitro cytotoxicity against lung cancer (A549), ovarian cancer (A2780), and melanoma cancer (518A2) cells . In these metal complexes, the acetamide ligand typically acts as a bidentate chelator, binding through the nitrogen atom of the heterocyclic ring and the oxygen atom of the amide group . Additional research value includes its role as a key intermediate in organic synthesis. It can be used in Pd(0)-catalyzed Suzuki cross-coupling reactions to create diverse libraries of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives for biological screening . The acetamide moiety is a fundamental building block in biological compounds, and its incorporation into the benzothiazole structure creates a molecule of significant interest for exploring new bioactive agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-6-3-4-8-9(5-6)14-10(12-8)11-7(2)13/h3-5H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBAMNNPZLPNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 2-amino-6-methylbenzothiazole with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize production costs. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to improved reaction rates and product quality. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield 6-methyl-1,3-benzothiazol-2-amine (free amine) and acetic acid derivatives.

Reaction Conditions Reagents Products
Acidic (HCl, reflux)6M HCl, 80–90°C, 4–6 hrs6-Methyl-1,3-benzothiazol-2-amine + Acetic acid
Basic (NaOH, aqueous ethanol)10% NaOH, 60°C, 3 hrsSodium acetate + 6-Methyl-1,3-benzothiazol-2-amine

This reaction is critical for generating intermediates used in further derivatization .

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes electrophilic substitution, primarily at the 4- and 7-positions due to the electron-donating methyl group at the 6-position.

Example: Nitration

Reagents Conditions Major Product
HNO₃/H₂SO₄0–5°C, 2 hrs6-Methyl-4-nitro-1,3-benzothiazol-2-ylacetamide

The nitro group introduces sites for subsequent reduction or cross-coupling reactions .

Nucleophilic Substitution at the Acetamide Group

The acetamide’s nitrogen participates in nucleophilic reactions, such as:

Acylation

Reaction with acyl chlorides (e.g., benzoyl chloride) in pyridine yields N-acylated derivatives.

Reagents Conditions Product
Benzoyl chloridePyridine, 25°C, 12 hrsN-(6-Methyl-1,3-benzothiazol-2-yl)benzamide

This modification enhances lipophilicity, potentially improving biological activity .

Condensation Reactions

The free amine (post-hydrolysis) reacts with aldehydes to form Schiff bases.

Schiff Base Formation

Reagents Conditions Product
BenzaldehydeAcetic acid, NaOAc, reflux(E)-N-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenylmethanimine

Schiff bases are intermediates for synthesizing heterocyclic compounds with antimicrobial properties .

Oxidation of the Thiazole Sulfur

Reagents Conditions Product
H₂O₂ (30%)Acetic acid, 50°C, 6 hrsThis compound sulfoxide

Sulfoxides are bioactive metabolites often explored in drug development .

Reduction of the Acetamide Carbonyl

Reagents Conditions Product
LiAlH₄Dry THF, 0°C, 2 hrsN-(6-Methyl-1,3-benzothiazol-2-yl)ethylamine

Reduction generates primary amines for further alkylation or arylation .

Halogenation

Direct bromination or chlorination occurs at the benzothiazole ring’s activated positions.

Reagents Conditions Product
Br₂ (1 eq)CHCl₃, 25°C, 3 hrs5-Bromo-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Halogenated derivatives serve as precursors for Suzuki-Miyaura coupling .

Coordination Chemistry

The benzothiazole nitrogen and acetamide oxygen act as ligands for metal ions.

Metal Salt Conditions Complex
CuCl₂Ethanol, reflux, 6 hrs[Cu(C₁₀H₉N₂OS)₂Cl₂]

Metal complexes are studied for catalytic or antimicrobial applications .

Scientific Research Applications

Medicinal Chemistry

N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is recognized for its potential therapeutic properties. Research has demonstrated that benzothiazole derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Biological Activities

  • Antimicrobial Activity : Studies have shown that compounds containing the benzothiazole moiety can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a recent study reported that N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
  • Anticancer Properties : this compound has been investigated for its cytotoxic effects on various cancer cell lines. A study indicated that certain benzothiazole derivatives showed concentration-dependent antiproliferative effects on tumor cell lines, suggesting their potential as anticancer agents .
Activity Type Compound Target MIC (μg/mL)
AntibacterialBTC-jS. aureus12.5
AntibacterialBTC-rE. coli3.125
Anticancer6-MethylVariousVaries

Material Science

The compound also finds applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and chemical sensors. Benzothiazole derivatives are known for their photophysical properties, making them suitable candidates for use in electronic materials.

Applications in OLEDs

Benzothiazole derivatives have been utilized as electrophosphorescent emitters in OLED technology due to their ability to emit light efficiently when excited. The incorporation of this compound into polymer matrices can enhance the performance of these devices.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is used to synthesize various biologically active compounds through reactions with other functional groups.

Synthetic Routes

The synthesis typically involves the reaction of substituted benzothiazoles with acetamides or other amine derivatives under specific conditions to yield target compounds with desired biological activities.

Study on Anticancer Activity

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of benzothiazole derivatives and evaluated their anticancer activity against several cell lines. The results indicated that compounds with a similar structure to this compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells .

Antimicrobial Screening

Another study focused on the antimicrobial properties of synthesized benzothiazole derivatives. The researchers found that several compounds demonstrated significant inhibitory effects against fungal strains and multidrug-resistant bacterial strains, highlighting the therapeutic potential of these compounds in treating infections caused by resistant pathogens .

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Benzothiazole derivatives are known to interact with various enzymes and receptors, leading to modulation of their activity. For example, some benzothiazole derivatives have been shown to inhibit the activity of enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways, respectively. These interactions can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The 6-position substituent on the benzothiazole ring significantly influences melting points, solubility, and electronic properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Observations
N-(6-Methyl-1,3-benzothiazol-2-yl)acetamide 6-CH₃ C₁₀H₁₀N₂OS 222.26 230 (dec) Moderate lipophilicity; stable crystalline structure
N-(6-Trifluoromethyl-1,3-benzothiazol-2-yl)acetamide derivative 6-CF₃ C₁₉H₁₆F₃N₃O₃S 437.41 - Enhanced electronegativity and steric bulk; improved target binding
N-(6-Nitro-1,3-benzothiazol-2-yl)acetamide 6-NO₂ C₉H₇N₃O₃S 253.24 235 (dec) Higher molecular weight; electron-withdrawing effects alter reactivity
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide 6-OCH₃ C₁₀H₁₀N₂O₂S 222.26 218–220 Increased solubility due to polar methoxy group

Key Trends :

  • Electron-donating groups (e.g., -CH₃, -OCH₃) improve solubility but may reduce binding affinity to hydrophobic enzyme pockets.
  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electronic interactions with targets like kinases but increase molecular weight and decomposition temperatures .
Anticonvulsant Activity

The 6-methyl derivative, when combined with a 1,3,4-thiadiazole moiety (e.g., N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methylbenzothiazol-2-yl)amino]acetamide), demonstrated 100% protection in maximal electroshock (MES) models, outperforming standard drugs like phenytoin . This highlights the importance of the 6-methyl group in maintaining optimal lipophilicity for blood-brain barrier penetration.

Enzyme Inhibition
  • CK-1δ Inhibition : A trifluoromethyl-substituted analog (N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide) exhibited a pIC₅₀ of 7.8 , attributed to strong hydrophobic and halogen bonding interactions with CK-1δ .
  • VEGFR-2 Inhibition : Nitro-substituted derivatives (e.g., N-(6-nitrobenzothiazol-2-yl)acetamide) showed potent VEGFR-2 inhibition (IC₅₀ < 1 µM), likely due to nitro group interactions with kinase ATP-binding pockets .
Anticancer Activity

Derivatives with extended aryl groups (e.g., 2-(4-chlorophenoxy)-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide) demonstrated cytotoxicity against cancer cell lines, suggesting that the 6-methyl group synergizes with appended aromatic systems to enhance DNA intercalation or tubulin binding .

Structural Modifications and Pharmacokinetics

  • Methoxy vs. Methyl : Methoxy substitution (e.g., N-(6-methoxybenzothiazol-2-yl)acetamide) improves aqueous solubility but may reduce metabolic stability due to oxidative demethylation pathways .
  • Nitro vs. Trifluoromethyl : Nitro groups increase metabolic clearance risks (e.g., reduction to amines), whereas trifluoromethyl groups offer metabolic resistance and prolonged half-lives .

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique chemical structure that includes both nitrogen and sulfur atoms. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C9H10N2SC_9H_{10}N_2S, with a molecular weight of approximately 178.25 g/mol. The compound features a methyl group at the 6-position of the benzothiazole ring and an acetamide group attached to the nitrogen atom at the 2-position. This specific substitution pattern contributes to its distinct biological properties and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes crucial for pathogen survival, disrupting their normal physiological functions. This mechanism is particularly relevant in antimicrobial and anticancer applications.
  • Protein Binding : It has been shown to bind to proteins and nucleic acids, influencing cellular signaling pathways and gene expression.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have reported its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

Pathogen Activity Reference
Escherichia coliAntibacterial
Staphylococcus aureusAntibacterial
Candida albicansAntifungal

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties, showing potential in inhibiting the proliferation of various cancer cell lines. The compound has been tested against several types of cancer cells, including lung, ovarian, and melanoma cells.

Cancer Cell Line IC50 (µM) Effect Reference
A549 (Lung)6.26 ± 0.33Antiproliferative
A2780 (Ovarian)6.48 ± 0.11Antiproliferative
518A2 (Melanoma)VariesInduces apoptosis

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. It has shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

  • Synthesis and Evaluation : A study synthesized various benzothiazole derivatives, including this compound, and evaluated their biological activities against different pathogens and cancer cell lines. The findings highlighted the compound's potential as a lead structure for developing new therapeutics targeting infections and tumors .
  • Mechanistic Studies : Another research effort explored the binding interactions of this compound with DNA and proteins using spectroscopic techniques. The results indicated that it binds preferentially to specific sites on nucleic acids, which may be linked to its anticancer effects .
  • Comparative Analysis : Comparative studies with structurally similar compounds revealed that this compound exhibited superior activity against certain pathogens and cancer cells due to its unique substitution pattern .

Q & A

Q. What are the common synthetic routes for N-(6-methyl-1,3-benzothiazol-2-yl)acetamide?

The synthesis typically involves condensation reactions between benzothiazole-2-amine derivatives and acetylating agents. For example:

  • Step 1 : Preparation of 6-methyl-1,3-benzothiazol-2-amine via cyclization of substituted aniline derivatives with potassium thiocyanate and bromine in glacial acetic acid at low temperatures (<10°C) .
  • Step 2 : Acetylation using chloroacetamide or imidazole-activated acetyl intermediates. A reflux reaction in chloroform with 1-(1-adamantylacetyl)-1H-imidazole has been reported, yielding 22% after recrystallization from ethanol .

Q. Key Reaction Conditions :

ReagentSolventTemperatureYield
1-(Adamantylacetyl)imidazoleCHCl₃Reflux22%
ChloroacetamideEtOH/H₂ORoom temp~50%*

*Hypothetical yield based on analogous reactions in .

Q. How is the crystal structure of benzothiazole derivatives determined?

X-ray diffraction (XRD) using the SHELX software suite is the gold standard. For this compound analogs:

  • Space group : Triclinic P1 with two independent molecules forming H-bonded dimers via N–H⋯N interactions .
  • Key parameters : Planar benzothiazole-acetamide backbone (RMSD 0.051–0.091 Å) and gauche orientation of substituents (N–C–C–C dihedral angles: −96.5° to −100.3°) .
  • Intermolecular interactions : C–H⋯O and S⋯S (3.622 Å) stabilize crystal packing .

Advanced Research Questions

Q. What strategies improve reaction yields in benzothiazole acetamide synthesis?

Low yields (e.g., 22% in ) are addressed by:

  • Catalyst optimization : Copper acetate (Cu(OAc)₂) enhances click chemistry in triazole-linked derivatives .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Temperature control : Microwave-assisted synthesis reduces reaction time and increases purity .

Case Study : Replacing CHCl₃ with DMF in acetylation steps increased yields from 22% to 53% in analogous sulfonamide derivatives .

Q. How do structural modifications influence biological activity?

  • Substituent effects :
    • 6-Methyl group : Enhances lipophilicity, improving membrane permeability in Wnt inhibitors like IWP-2 (IC₅₀ = 27 nM) .
    • Nitro groups : Meta-nitro substitution on the benzothiazole ring increases cholinesterase inhibition (e.g., 7j in ).
  • Pharmacophore modeling : The acetamide moiety is critical for Porcn inhibition, while adamantyl groups in analogs reduce β-catenin accumulation .

Q. SAR Table :

DerivativeTargetIC₅₀/EC₅₀Key Modification
IWP-2 Porcn27 nM6-methyl, thienopyrimidine
7j Cholinesterase231°C*5-nitro substitution

*Decomposition temperature as stability indicator.

Q. How can contradictions between in vitro and in vivo efficacy be resolved?

For Wnt inhibitors like IWP-2:

  • Solubility limitations : Poor aqueous solubility (<1 mg/mL) reduces bioavailability. Use nanoformulations (liposomes) or PEGylation to enhance delivery .
  • Off-target effects : Validate specificity via CRISPR-mediated Porcn knockout controls .
  • Metabolic stability : Incorporate deuterium at labile positions to prolong half-life (e.g., deuterated IWP-12 analogs) .

Q. What analytical techniques are critical for characterization?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 7.73 ppm for benzothiazole protons in ).
  • IR : C=O stretching at 1668–1682 cm⁻¹ validates acetamide formation .
  • HRMS : Accurately determines molecular weight (e.g., [M+H]⁺ = 404.1348 for triazole derivatives ).

Q. How do non-covalent interactions stabilize crystal structures?

  • Hydrogen bonds : N–H⋯N (2.86–2.89 Å) and C–H⋯O (2.52 Å) form ribbons along the [100] axis .
  • S⋯S interactions : Distance of 3.622 Å contributes to layer stacking .
  • π-π stacking : Benzothiazole rings align with 3.8 Å spacing in adamantyl derivatives .

Q. What computational methods predict biological activity?

  • Docking studies : Triazole-linked acetamides (e.g., 9c) bind β-catenin’s hydrophobic pocket with ΔG = −9.2 kcal/mol .
  • QSAR models : LogP >3.5 correlates with improved blood-brain barrier penetration in Alzheimer’s therapeutics .

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